molecular formula C23H26N6O4S B2768809 N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide CAS No. 1242877-50-4

N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Cat. No.: B2768809
CAS No.: 1242877-50-4
M. Wt: 482.56
InChI Key:
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Description

N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methoxybenzohydrazide with thiosemicarbazide under acidic conditions to form the intermediate 4-methoxyphenyl-1,2,4-oxadiazole.

    Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction with 2-thiophenecarboxylic acid.

    Piperidine Ring Formation: The final step involves the reaction of the intermediate with piperidine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to specific proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperidine: Similar in structure but lacks the oxadiazole and thienyl groups.

    5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole moiety but lacks the piperidine and thienyl groups.

Uniqueness

N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is unique due to its combination of a piperidine ring, a thienyl group, and an oxadiazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-butan-2-yl-3-[1,5-dioxo-2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-3-15(2)25-19(30)10-11-27-21(32)17-8-4-5-9-18(17)29-22(27)26-28(23(29)33)14-20(31)24-13-16-7-6-12-34-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUPWIIDNOMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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